1,3-Bis(alpha-chlorobenzyl)benzene
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Overview
Description
1,3-Bis(alpha-chlorobenzyl)benzene, also known as 1,3-bis(chloromethyl)benzene, is an organic compound with the molecular formula C8H8Cl2. It is a derivative of benzene, where two chloromethyl groups are attached to the 1 and 3 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(alpha-chlorobenzyl)benzene can be synthesized through the chloromethylation of m-xylene. The reaction involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(alpha-chlorobenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include benzylamines, benzyl alcohols, and benzyl thiols.
Oxidation Reactions: Major products are benzaldehyde derivatives.
Reduction Reactions: The primary products are methyl-substituted benzene derivatives.
Scientific Research Applications
1,3-Bis(alpha-chlorobenzyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-bis(alpha-chlorobenzyl)benzene involves its reactivity towards nucleophiles due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(chloromethyl)benzene: Similar structure but with chloromethyl groups at the 1 and 4 positions.
1,2-Bis(chloromethyl)benzene: Chloromethyl groups at the 1 and 2 positions.
Benzyl chloride: Contains a single chloromethyl group attached to the benzene ring.
Uniqueness
1,3-Bis(alpha-chlorobenzyl)benzene is unique due to the positioning of the chloromethyl groups, which influences its reactivity and the types of reactions it can undergo. The 1,3-substitution pattern allows for specific interactions and applications that are distinct from its isomers .
Properties
CAS No. |
647375-38-0 |
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Molecular Formula |
C20H16Cl2 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
1,3-bis[chloro(phenyl)methyl]benzene |
InChI |
InChI=1S/C20H16Cl2/c21-19(15-8-3-1-4-9-15)17-12-7-13-18(14-17)20(22)16-10-5-2-6-11-16/h1-14,19-20H |
InChI Key |
ULPXGJOHKPZOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
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